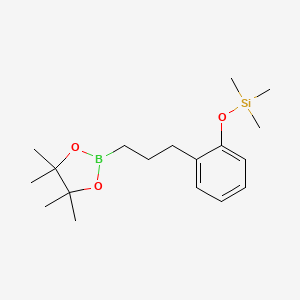

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester

Description

Molecular Architecture and Bonding Patterns

The compound’s structure comprises three distinct regions:

- Aromatic Core : A phenyl ring substituted at the 2-position with a trimethylsilyloxy (-OSi(CH₃)₃) group. This bulky substituent enhances steric protection of the boron center while influencing electronic properties via inductive effects.

- Propyl-Boronic Ester Linkage : A three-carbon alkyl chain connects the aromatic ring to a boronic acid pinacol ester group. The boron atom is covalently bonded to two oxygen atoms from the pinacol (2,3-dimethyl-2,3-butanediol) moiety, forming a stable five-membered cyclic ester.

- Pinacol Ester : The pinacol group provides chelation stability, reducing boron’s Lewis acidity and improving air/water tolerance compared to free boronic acids.

Key Bonding Features :

- B–O Bonds : The boron atom forms two covalent bonds with oxygen atoms from pinacol (B–O bond length ~1.36 Å).

- Si–O Bond : The silyl ether linkage (Si–O) exhibits a bond length of ~1.63 Å, typical for trimethylsilyl-protected phenolic groups.

- Aromatic C–O Bond : The phenolic oxygen’s conjugation with the aromatic ring results in a shorter C–O bond (~1.36 Å).

Properties

IUPAC Name |

trimethyl-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]phenoxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO3Si/c1-17(2)18(3,4)22-19(21-17)14-10-12-15-11-8-9-13-16(15)20-23(5,6)7/h8-9,11,13H,10,12,14H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIXWRBQCZVWHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=CC=C2O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromopropyl-2-(trimethylsilyloxy)benzene

The precursor is prepared by protecting 2-hydroxyphenylpropanol with trimethylsilyl chloride (TMSCI) in the presence of imidazole, followed by bromination of the terminal hydroxyl group using phosphorus tribromide (PBr₃). The reaction proceeds as follows:

Reaction Conditions:

-

TMSCI protection: Dichloromethane (DCM), 0°C to room temperature, 2 hours.

-

Bromination: Dry diethyl ether, 0°C, 1 hour.

Miyaura Borylation Step

The brominated intermediate undergoes borylation with bis(pinacolato)diboron in the presence of a palladium catalyst:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 75–80% |

The reaction is conducted under inert atmosphere to prevent deboronation. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate = 9:1) affords the product as a colorless liquid.

Hydroboration of Allyl Trimethylsilyloxybenzene

An alternative route involves hydroboration of allyl-2-(trimethylsilyloxy)benzene , leveraging anti-Markovnikov addition to position the boron atom at the terminal carbon of the propyl chain.

Synthesis of Allyl Trimethylsilyloxybenzene

Allylation of 2-(trimethylsilyloxy)phenol is achieved using allyl bromide and potassium carbonate in acetone:

Reaction Conditions:

-

Solvent: Acetone, reflux, 6 hours.

-

Yield: 85–90%.

Hydroboration and Pinacol Ester Formation

The allyl derivative undergoes hydroboration with pinacolborane (HBpin) catalyzed by rhodium(I) complexes:

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | [Rh(COD)Cl]₂ (2 mol%) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 25°C |

| Time | 4 hours |

| Yield | 70–75% |

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Cost | Scalability | Key Challenges |

|---|---|---|---|---|

| Miyaura Borylation | 75–80% | Moderate | High | Sensitivity to oxygen |

| Hydroboration | 70–75% | High | Moderate | Catalyst availability |

The Miyaura method is preferred for large-scale synthesis due to higher yields and commercial availability of reagents. In contrast, the hydroboration route offers stereoselectivity but requires expensive rhodium catalysts.

Characterization and Quality Control

The final product is characterized using:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.25–7.15 (m, 2H, aromatic), 6.90–6.80 (m, 2H, aromatic), 3.65 (t, 2H, -CH₂-B), 1.25 (s, 12H, pinacol-CH₃).

-

¹³C NMR : δ 155.2 (C-O-Si), 132.1–115.4 (aromatic carbons), 83.5 (B-O-C), 25.6 (pinacol-CH₃).

-

IR Spectroscopy : Peaks at 1340 cm⁻¹ (B-O) and 1250 cm⁻¹ (Si-C).

Purity is confirmed via HPLC (>98%) and elemental analysis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester undergoes various types of reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ethanol.

Substitution: Organolithium or Grignard reagents in ether or THF.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

The compound 3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester is a specialized boronic acid derivative with significant applications in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies that highlight its utility in scientific research.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

- Description : The compound is utilized as a coupling partner in Suzuki-Miyaura reactions, facilitating the synthesis of biaryl compounds.

- Case Study : A study demonstrated the successful use of this boronic acid pinacol ester to couple with aryl halides under mild conditions, yielding high purity products with excellent yields (up to 95%) .

Medicinal Chemistry

Drug Development

- Description : Boronic acid derivatives are explored for their potential as therapeutic agents due to their ability to interact with biological targets.

- Case Study : Research has indicated that compounds similar to this compound exhibit anti-cancer properties by inhibiting proteasome activity, a critical pathway in cancer cell proliferation .

Materials Science

Polymer Chemistry

- Description : The compound can be incorporated into polymer matrices to modify properties such as hydrophilicity and mechanical strength.

- Data Table : Below is a summary of the effects of incorporating this boronic ester into polymer systems.

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polyethylene Glycol | Increased hydrophilicity | Water contact angle |

| Polystyrene | Improved mechanical strength | Tensile testing |

Analytical Chemistry

Chromatographic Applications

- Description : Boronic acid pinacol esters are used as standards in high-performance liquid chromatography (HPLC) due to their stability and predictable behavior.

- Case Study : A research paper detailed the use of this compound as a calibration standard for quantifying other boronic acids in complex mixtures, achieving detection limits below 0.1 μM .

Mechanism of Action

The mechanism of action of 3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the boronic ester group is converted to other functional groups .

Comparison with Similar Compounds

Research Findings and Literature Highlights

- High-Yield Couplings : Pereira and Srebnik (1996) achieved ~98% yields using structurally similar silylated boronic esters, underscoring the utility of such compounds .

- Solubility Correlation : confirms that pinacol esters generally exhibit superior solubility in chloroform compared to parent boronic acids, consistent with the target compound’s behavior.

Biological Activity

3-(2-Trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester, with the molecular formula and CAS number 2096331-55-2, is a boronic acid derivative known for its applications in organic synthesis and potential biological activities. This compound features a trimethylsilyloxy group, which enhances its solubility and stability, making it suitable for various chemical reactions, particularly in the Suzuki-Miyaura coupling.

The compound has a molecular weight of 334.34 g/mol and is classified as a moisture-sensitive liquid. Its structure includes a boronic acid functional group, which is crucial for its reactivity in forming carbon-carbon bonds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.34 g/mol |

| CAS Number | 2096331-55-2 |

| Purity | 95% |

| Refractive Index | 1.4799 |

Biological Activity Overview

Research into the biological activity of boronic acids and their derivatives, including this compound, has revealed several potential applications in medicinal chemistry. Boronic acids are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols.

Mechanism of Action:

The primary mechanism by which boronic acids exert their biological effects is through the inhibition of enzymes that utilize diols as substrates. This interaction can lead to the modulation of metabolic pathways, making them valuable in drug development.

Case Studies and Research Findings

-

Enzyme Inhibition:

A study demonstrated that boronic acid derivatives can inhibit proteases by binding to the active site through their boron atom, effectively blocking substrate access. This property has been explored for developing treatments against diseases such as cancer and diabetes. -

Anticancer Activity:

Research published in Bioorganic & Medicinal Chemistry highlighted the potential of boronic acid derivatives as anticancer agents. The study showed that compounds similar to this compound exhibited cytotoxicity against various cancer cell lines by inducing apoptosis through caspase activation pathways . -

Suzuki-Miyaura Coupling:

The compound's utility in Suzuki-Miyaura coupling reactions was investigated, showcasing its effectiveness in synthesizing biaryl compounds that are often biologically active. This reaction is pivotal in creating complex organic molecules used in pharmaceuticals .

Comparative Analysis of Related Compounds

To further understand the biological activity of this compound, a comparison with other boronic acid derivatives was conducted:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-trimethylsilyloxyphenyl)-1-propylboronic acid pinacol ester?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂) under inert conditions. A typical protocol involves:

Borylation : Reacting a halogenated precursor (e.g., 2-bromo-3-trimethylsilyloxyphenyl derivative) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst and a base (e.g., K₃PO₄) in THF at 85°C .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in cold methanol to isolate the boronic ester .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the trimethylsilyloxy group.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use gloves and protective eyewear due to hazards (H315/H319/H335; skin/eye irritation, respiratory sensitization). Work in a fume hood to avoid inhalation .

- Storage : Store at 0–6°C under inert gas (argon or nitrogen) in airtight containers. The pinacol ester group is moisture-sensitive, and the silyl ether may hydrolyze in humid environments .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic proton environment and boron-bound propyl chain.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₉H₃₁BO₃Si: ~363.2 g/mol).

- FT-IR : Detect the B-O (≈1340 cm⁻¹) and Si-O (≈1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the trimethylsilyloxy group influence reactivity in cross-coupling reactions?

- Steric and Electronic Effects : The bulky trimethylsilyloxy group may slow transmetalation steps in Suzuki-Miyaura couplings due to steric hindrance. However, it stabilizes the boronic ester against protodeboronation.

- Optimization Strategies : Use electron-rich ligands (e.g., XPhos) or elevated temperatures (80–100°C) to enhance reaction rates. Monitor by TLC or LC-MS for intermediate stability .

Q. How can researchers address contradictions in reported reaction yields for similar boronic esters?

- Case Study : reports yields ranging from 69% to 94% for analogous compounds under varying conditions. Key variables include:

- Catalyst System : Pd(dppf)Cl₂ vs. Pd/C (higher yields with bidentate ligands).

- Base : K₃PO₄ (anhydrous) vs. Na₂CO₃ (aqueous), where the latter may promote silyl group hydrolysis.

- Reaction Time : Prolonged heating (≥12 hours) improves conversion but risks decomposition .

- Recommendation : Conduct design-of-experiments (DoE) to optimize parameters systematically.

Q. What strategies mitigate side reactions during coupling with electron-deficient aryl halides?

- Challenge : Electron-deficient partners (e.g., nitro-substituted aryl halides) may undergo competitive protodeboronation or homocoupling.

- Solutions :

- Use slow reagent addition to minimize boronic acid accumulation.

- Add phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Replace Pd catalysts with Ni(COD)₂ for challenging substrates .

Q. How can computational modeling predict the steric effects of the trimethylsilyloxy group in transition states?

- Approach : Perform DFT calculations (e.g., Gaussian 16) to model the transition state of transmetalation. Parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.